molecular formula C18H16N4O8 B3165945 2-[4-(2-Carboxy-6-nitrophenyl)piperazin-1-yl]-3-nitrobenzoic acid CAS No. 904817-86-3

2-[4-(2-Carboxy-6-nitrophenyl)piperazin-1-yl]-3-nitrobenzoic acid

Cat. No.: B3165945
CAS No.: 904817-86-3
M. Wt: 416.3 g/mol
InChI Key: TZGUMQVZJGQNEQ-UHFFFAOYSA-N
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Description

2-[4-(2-Carboxy-6-nitrophenyl)piperazin-1-yl]-3-nitrobenzoic acid is a complex organic compound with the molecular formula C18H16N4O8 and a molecular weight of 416.34 g/mol . This compound is characterized by the presence of nitro and carboxy functional groups attached to a piperazine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Carboxy-6-nitrophenyl)piperazin-1-yl]-3-nitrobenzoic acid typically involves multi-step organic reactions. . The reaction conditions often require the use of strong acids like sulfuric acid for nitration and basic conditions for the nucleophilic substitution.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and substitution reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Carboxy-6-nitrophenyl)piperazin-1-yl]-3-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include amines, alcohols, and substituted piperazine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[4-(2-Carboxy-6-nitrophenyl)piperazin-1-yl]-3-nitrobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(2-Carboxy-6-nitrophenyl)piperazin-1-yl]-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro and carboxy groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can also interact with various receptors, modulating their function .

Properties

IUPAC Name

2-[4-(2-carboxy-6-nitrophenyl)piperazin-1-yl]-3-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O8/c23-17(24)11-3-1-5-13(21(27)28)15(11)19-7-9-20(10-8-19)16-12(18(25)26)4-2-6-14(16)22(29)30/h1-6H,7-10H2,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGUMQVZJGQNEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=CC=C2[N+](=O)[O-])C(=O)O)C3=C(C=CC=C3[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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